Cas no 1342562-84-8 (Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl-)

Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl-
- AKOS013013003
- 2-acetamido-2-(2,3-dimethylphenyl)acetic acid
- Z1147230725
- EN300-6671685
- 1342562-84-8
- 2-(2,3-dimethylphenyl)-2-acetamidoacetic acid
-
- インチ: 1S/C12H15NO3/c1-7-5-4-6-10(8(7)2)11(12(15)16)13-9(3)14/h4-6,11H,1-3H3,(H,13,14)(H,15,16)
- InChIKey: BRGGSEZPDVLTJD-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC(C)=O)C(O)=O)=CC=CC(C)=C1C
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.169±0.06 g/cm3(Predicted)
- ふってん: 461.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.20±0.10(Predicted)
Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6671685-0.1g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 0.1g |
$930.0 | 2023-04-29 | ||
Enamine | EN300-6671685-0.25g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 0.25g |
$972.0 | 2023-04-29 | ||
Enamine | EN300-6671685-5.0g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 5g |
$3065.0 | 2023-04-29 | ||
Enamine | EN300-6671685-0.05g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 0.05g |
$888.0 | 2023-04-29 | ||
Enamine | EN300-6671685-0.5g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 0.5g |
$1014.0 | 2023-04-29 | ||
Enamine | EN300-6671685-1.0g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 1g |
$1057.0 | 2023-04-29 | ||
Enamine | EN300-6671685-2.5g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 2.5g |
$2071.0 | 2023-04-29 | ||
Enamine | EN300-6671685-10.0g |
2-(2,3-dimethylphenyl)-2-acetamidoacetic acid |
1342562-84-8 | 10g |
$4545.0 | 2023-04-29 |
Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl-に関する追加情報
Introduction to Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- (CAS No. 1342562-84-8)
Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- (CAS No. 1342562-84-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its complex molecular structure, exhibits unique chemical properties that make it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular formula of Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- is C10H13NO2, reflecting its intricate composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both aromatic and aliphatic functional groups in its structure contributes to its versatility, enabling it to participate in a wide range of chemical reactions and interactions. These characteristics have positioned it as a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.
In recent years, the pharmaceutical industry has seen a surge in the demand for innovative compounds that can address complex diseases with high efficacy and minimal side effects. Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl-, with its unique structural features, has emerged as a promising candidate in this context. Its molecular architecture allows for selective binding to biological targets, making it a potential lead compound for the development of new drugs targeting various therapeutic areas.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its utility in creating derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the acetylamino group or the dimethyl substituents on the benzene ring can lead to compounds with improved solubility, bioavailability, and target specificity. These modifications are often guided by computational modeling and experimental screening, ensuring that the resulting derivatives meet stringent pharmacokinetic and pharmacodynamic criteria.
The study of Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- also intersects with advancements in green chemistry principles. The synthesis of this compound has been optimized to minimize waste and energy consumption, aligning with the growing emphasis on sustainable practices in chemical manufacturing. Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to enhance yield and purity while reducing environmental impact. These innovations not only improve the efficiency of production but also contribute to the overall sustainability of pharmaceutical manufacturing processes.
Another area where this compound has shown promise is in the field of enzyme inhibition. Its structural motifs are well-suited for interacting with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. By understanding how this compound interacts with these enzymes at a molecular level, researchers can design inhibitors that disrupt pathogenic processes without affecting normal cellular functions. This approach has led to the discovery of several novel drug candidates that are currently undergoing preclinical evaluation.
The role of computational chemistry in studying Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided invaluable insights into its behavior at both macroscopic and microscopic scales. These simulations help predict how the compound will interact with biological targets and environmental factors, guiding experimental design and optimizing drug development strategies.
In conclusion, Benzeneacetic acid, α-(acetylamino)-2,3-dimethyl- (CAS No. 1342562-84-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop new therapeutic agents. As our understanding of its properties continues to grow, so too does its potential to contribute to groundbreaking medical discoveries.
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